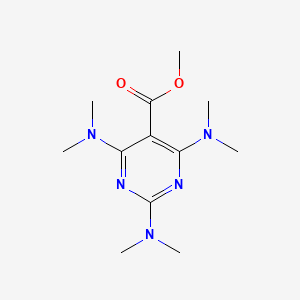

Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate

Description

Properties

CAS No. |

87846-99-9 |

|---|---|

Molecular Formula |

C12H21N5O2 |

Molecular Weight |

267.33 g/mol |

IUPAC Name |

methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H21N5O2/c1-15(2)9-8(11(18)19-7)10(16(3)4)14-12(13-9)17(5)6/h1-7H3 |

InChI Key |

GDIAIJUXYRKTPN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=NC(=N1)N(C)C)N(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Condensation | Appropriate aldehydes + urea or thiourea | Formation of intermediate aminopyrimidine scaffold |

| 2 | Cyclization | Acid catalysts (HCl or H2SO4), solvents like ethanol or methanol | Ring closure to form pyrimidine core |

| 3 | Methylation | Methylating agents (e.g., methyl iodide or dimethyl sulfate) | Introduction of methyl ester group at position 5 |

This sequence ensures the formation of the tris(dimethylamino) substitution pattern on the pyrimidine ring, which is critical for the compound’s chemical and biological properties.

Detailed Preparation Methods

Laboratory-Scale Synthesis

Condensation Reaction: The initial step involves reacting aldehydes with urea or thiourea under reflux in alcoholic solvents such as ethanol or methanol. Acid catalysts like hydrochloric acid or sulfuric acid facilitate the condensation and cyclization steps.

Cyclization: The reaction mixture is heated to promote ring closure, forming the pyrimidine nucleus. The presence of acid catalysts accelerates this process.

Methylation: After cyclization, methylation is performed to convert the carboxylic acid intermediate into the methyl ester. This is typically done using methyl iodide or dimethyl sulfate in the presence of a base.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial-Scale Production

Batch Reactions: Large-scale batch reactors are used with optimized temperature, solvent, and catalyst concentrations to maximize yield and purity.

Continuous Flow Reactors: Some industrial processes employ continuous flow technology to improve reaction control, scalability, and safety.

Automation: Automated systems monitor reaction parameters and perform in-line purification to enhance efficiency.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol or methanol | Polar protic solvents facilitate condensation and cyclization |

| Catalyst | Hydrochloric acid or sulfuric acid | Acidic environment promotes ring closure |

| Temperature | Reflux (~78°C for ethanol) | Ensures completion of condensation and cyclization |

| Methylation Agent | Methyl iodide or dimethyl sulfate | Requires careful handling due to toxicity |

| Reaction Time | Several hours (4–12 h) | Depends on scale and catalyst concentration |

Optimization of these parameters is crucial to achieve high yields and minimize side reactions such as over-alkylation or decomposition.

Alternative Synthetic Routes and Variations

Some methods explore the use of substituted aldehydes or alternative amine sources to modify the substitution pattern on the pyrimidine ring.

Microwave-assisted synthesis has been reported for related pyrimidine derivatives, offering reduced reaction times and improved yields, though specific data for this compound are limited.

Use of different methylation strategies, including catalytic esterification or transesterification, can be employed depending on the availability of reagents and desired purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Classical condensation-cyclization-methylation | Aldehydes + urea/thiourea | HCl/H2SO4, methyl iodide | Reflux in ethanol, acid catalysis | Moderate to high | Widely used, scalable |

| Microwave-assisted synthesis (analogues) | Pyrimidine precursors | Formaldehyde, acetic acid | Microwave irradiation, 170°C, 30 min | Improved reaction time | Limited data for target compound |

| Industrial batch process | Same as classical | Optimized acid catalysts | Controlled temperature, automated | High | Large scale, continuous flow possible |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, primarily targeting its functional groups. Common oxidizing agents include potassium permanganate or chromium trioxide in acidic media. These reactions may yield carboxylic acids or oxidized derivatives, depending on the site of oxidation .

| Reagent | Conditions | Major Products |

|---|---|---|

| KMnO₄ | Acidic medium | Carboxylic acid derivatives |

| CrO₃ | H₂SO₄/H₂O | Oxidized aromatic compounds |

Reduction Reactions

Reduction typically involves lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . These reactions may reduce the carboxylate group to an alcohol or amine, depending on the reagent and conditions. Structural modifications from reduction can influence biological activity, as seen in related pyrimidine derivatives .

| Reagent | Conditions | Major Products |

|---|---|---|

| LiAlH₄ | Dry ether | Alcohols/primary amines |

| NaBH₄ | Protic solvent | Partially reduced derivatives |

Substitution Reactions

The three dimethylamino groups are highly reactive and undergo nucleophilic substitution. Halides, amines, or other nucleophiles can replace these groups under basic conditions (e.g., NaOH). Such substitutions alter reactivity and biological interactions, with examples including antiviral or anticancer applications .

| Nucleophile | Conditions | Impact |

|---|---|---|

| Chloride ion (Cl⁻) | NaOH, aqueous medium | Enhanced protonation sites |

| Amine (R-NH₂) | Basic catalyst | Tailored biological activity |

Catalytic Coupling Reactions

Palladium-catalyzed Sonogashira couplings enable functionalization with aryl/alkenyl halides. These reactions introduce new C–C bonds, expanding the compound’s utility in organic synthesis and medicinal chemistry .

| Catalyst | Coupling Partner | Product Type |

|---|---|---|

| Pd(0) species | Aryl halides | Arylated derivatives |

Formylation Reactions

Using Vilsmeier-Haack reagents , formyl groups can be introduced at nucleophilic positions (e.g., position 3). This reaction is influenced by electronic factors, with electron-rich substituents enhancing yields .

| Reagent | Conditions | Outcome |

|---|---|---|

| DMF/POCl₃ | Nucleophilic sites | Aldehyde derivatives |

Structural Modifications

Ring expansions (e.g., pyrrolidine to piperidine) or substituent replacements (e.g., dimethylamine to pyrrolidin-3-ol) are explored to optimize reactivity and biological efficacy. These modifications can enhance enzyme inhibition (e.g., PfPK6/GSK3 in malaria research) .

| Modification | Impact | Example |

|---|---|---|

| Ring expansion | Increased steric bulk | Piperidine derivatives |

| Substituent replacement | Tuned hydrophobicity | Pyrrolidin-3-ol analogs |

Research Implications

The compound’s reactivity stems from its highly substituted pyrimidine core, enabling diverse transformations. Substitution and coupling reactions are critical for tailoring its biological activity, while oxidation/reduction fine-tune functional groups for medicinal applications. Structural modifications highlight the balance between steric effects and electronic interactions in achieving optimal reactivity .

Scientific Research Applications

Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals for treating various diseases, including neurodegenerative disorders.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylates

Substituent Effects on Electronic and Photophysical Properties

The dimethylamino groups in Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate differentiate it from analogs with weaker electron-donating or electron-withdrawing substituents:

- Compound 9b (2,4,6-tris(arylvinyl)pyrimidine with dimethylamino at C2): Exhibits a red-shifted emission (λem) and reduced photoluminescence quantum yield (PLQY) compared to analogs with diphenylamino groups (e.g., 9a). This highlights the role of dimethylamino groups in modulating conjugation and excited-state dynamics .

- Ethyl 2-dimethylamino-4-(4-nitrophenyl)-6-phenylpyrimidine-5-carboxylate (17): Features a single dimethylamino group at C2 and aryl groups at C4/C6. The nitro group (–NO₂) introduces electron-withdrawing effects, contrasting with the electron-rich environment of the tris(dimethylamino) derivative .

Table 1: Key Properties of Selected Pyrimidine Derivatives

Ester Group Variations

The methyl ester at C5 in the target compound contrasts with ethyl esters in analogs (e.g., Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate, CAS 857283-62-6).

Structural Similarity and Functional Group Trends

CAS-based similarity analyses (–7, 9–11) reveal:

- High similarity (0.84–0.87): Compounds with carboxylate esters or acids at C5 and amino/methylthio groups at C2 (e.g., 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid, CAS 313339-35-4) .

- Moderate similarity (0.70–0.78): Derivatives with cyclopropyl or benzylamino substituents (e.g., Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate, CAS 1022543-36-7) .

Key Research Findings

- Optical Properties: The tris(dimethylamino) substitution induces significant bathochromic shifts but reduces PLQY due to increased non-radiative decay pathways .

- Synthetic Flexibility: The dimethylamino groups can be introduced via nucleophilic displacement reactions, as demonstrated in mobocertinib synthesis (e.g., step 3 in ) .

Biological Activity

Methyl 2,4,6-tris(dimethylamino)pyrimidine-5-carboxylate is a pyrimidine derivative notable for its diverse biological activities and potential therapeutic applications. This compound features a pyrimidine ring substituted with three dimethylamino groups and a carboxylate functional group, which significantly enhances its reactivity and interaction with biological macromolecules.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 267.33 g/mol

- Structure : The presence of multiple dimethylamino groups contributes to its basicity and ability to form hydrogen bonds, facilitating interactions with various biological targets.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation and metabolic pathways.

- Binding Affinity : Interaction studies indicate that it can effectively bind to proteins and nucleic acids, suggesting a role in modulating biological processes at the molecular level .

- Catalytic Properties : It has been identified as a catalyst in organic synthesis reactions due to its ability to stabilize transition states, which may also translate into biological systems.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. A study on similar pyrimidine derivatives revealed that compounds with structural similarities exhibited potent inhibitory effects on tumor cell lines:

- IC values for related compounds ranged from 0.126 μM to higher concentrations depending on the specific cancer type targeted .

- The compound demonstrated selectivity towards cancer cells over normal cells, indicating a favorable therapeutic window .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Pyrimidine derivatives have been extensively studied for their efficacy against various pathogens:

- Preliminary studies have indicated that related compounds exhibit moderate to potent activity against Mycobacterium tuberculosis (Mtb), highlighting the potential for developing new antitubercular agents from this chemical scaffold .

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings from SAR studies include:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Three dimethylamino groups; carboxylate | High reactivity; potential anticancer and antimicrobial activity |

| Related Pyrimidines | Varying substitutions | Different potency levels against cancer cell lines |

This table illustrates how modifications in the structure can significantly alter the activity profile of pyrimidine derivatives.

Toxicity and Pharmacokinetics

Safety profiles are crucial for any therapeutic candidate. Initial studies on related compounds have shown:

- No significant acute toxicity in animal models at high doses (up to 2000 mg/kg) suggests a favorable safety profile .

- Pharmacokinetic studies indicated adequate oral bioavailability (F = 31.8%) and clearance rates that support further exploration in therapeutic contexts .

Case Studies

Several case studies highlight the compound's potential applications:

- Cancer Treatment : In vivo studies demonstrated that similar pyrimidines inhibited tumor growth in mouse models of breast cancer, showcasing their potential as effective anticancer agents.

- Antitubercular Activity : Compounds derived from this scaffold were evaluated in clinical strains of Mtb and showed promising results without cross-resistance to existing therapies .

Q & A

Q. What synthetic strategies are optimal for preparing methyl pyrimidine-5-carboxylate derivatives with multiple dimethylamino substituents?

- Methodological Answer: Multi-step synthesis typically involves condensation reactions, nucleophilic substitution, or regioselective functionalization. For example, chlorinated pyrimidine intermediates (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile in ) can undergo amination with dimethylamine. Microwave-assisted synthesis may enhance reaction efficiency for sterically hindered positions like 2,4,6-trisubstitution. Purification via column chromatography (silica gel, gradient elution) and characterization by H/C NMR, IR, and HRMS are critical for confirming regiochemistry and purity .

Q. How can spectroscopic techniques resolve structural ambiguities in highly substituted pyrimidines?

- Methodological Answer:

- NMR: H NMR distinguishes dimethylamino groups (singlets at δ ~2.8–3.2 ppm) and ester protons (δ ~3.8–4.0 ppm). C NMR identifies carbonyl carbons (δ ~165–170 ppm) and pyrimidine ring carbons (δ ~150–160 ppm).

- X-ray Crystallography: Resolves regioselectivity and confirms substituent positions, as demonstrated in dihydropyrimidine crystal structures ().

- Mass Spectrometry: HRMS validates molecular formula, especially for isotopic patterns (e.g., chlorine or bromine in analogs from ) .

Q. What stability challenges arise during storage of dimethylamino-substituted pyrimidines?

- Methodological Answer: Dimethylamino groups may hydrolyze under acidic or humid conditions. Stability studies (e.g., HPLC monitoring at 25°C/60% RH) are recommended. Storage in anhydrous DMSO or acetonitrile at –20°C under nitrogen can mitigate degradation. Avoid prolonged exposure to light, as noted in safety guidelines for pyrimidine analogs () .

Advanced Research Questions

Q. How does steric hindrance from 2,4,6-tris(dimethylamino) groups influence reactivity in cross-coupling reactions?

- Methodological Answer: Bulky substituents reduce accessibility for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT) can predict reactive sites by analyzing electron density and steric maps. Alternative strategies like photoredox catalysis or micellar conditions (e.g., aqueous SDS) may improve yields, as shown for similar hindered pyrimidines () .

Q. Can computational methods predict the compound’s potential as a kinase inhibitor or catalytic ligand?

- Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR or CDK2). The dimethylamino groups may mimic natural amine interactions.

- Ligand Design: Molecular dynamics simulations assess binding stability. Compare with analogs like ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (), which show modular bioactivity .

Q. What analytical approaches quantify regioselectivity in functionalization reactions?

- Methodological Answer:

- HPLC-MS with Isotopic Labeling: Track N or C labels to distinguish reaction pathways.

- Kinetic Studies: Monitor intermediates via in-situ IR or Raman spectroscopy. For example, highlights ammonium acetate’s role in aminating chlorinated pyrimidines .

Contradictions and Limitations

- Synthetic Yields: reports low yields (2–5%) for complex pyrimidine analogs, suggesting scalability challenges. Alternative routes (e.g., flow chemistry) may improve efficiency.

- Stability in DMSO: While warns of decomposition in DMSO for some pyrimidines, recommends DMSO for short-term storage, highlighting the need for compound-specific validation .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.